Thyroxine Methyl Ester

Descripción general

Descripción

Métodos De Preparación

The synthesis of Thyroxine Methyl Ester involves several steps, starting from the iodination of L-tyrosine. The process typically includes the following steps:

Nitration and N-acetylation: L-tyrosine undergoes nitration followed by N-acetylation to form 3,5-dinitro-N-acetyl-L-tyrosine.

Esterification: The resulting compound is esterified to produce 3,5-dinitro-N-acetyl-L-tyrosine ethyl ester.

Coupling and Hydrogenation: This ester is then coupled with p-methoxyphenol and hydrogenated to form a diamine compound.

Iodination and Demethylation: The diamine compound is iodinated via diazotization, followed by demethylation and hydrolysis to yield this compound.

Industrial production methods often involve optimizing these steps to ensure high yield and purity, while minimizing impurities and by-products .

Análisis De Reacciones Químicas

Thyroxine Methyl Ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different iodinated derivatives.

Reduction: Reduction reactions can modify the iodine atoms, leading to the formation of deiodinated products.

Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like iodine. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Clinical Applications

1.1 Treatment of Resistance to Thyroid Hormone

Thyroxine methyl ester has been investigated for its efficacy in treating patients with Resistance to Thyroid Hormone α (RTHα). This condition is characterized by a reduced response to thyroid hormones due to mutations in the thyroid hormone receptor. Studies show that high doses of thyroxine therapy can significantly improve metabolic parameters without elevating heart rates, which is a common concern in standard thyroxine treatments. For instance, three RTHα patients treated with high-dose thyroxine demonstrated increased resting energy expenditure while maintaining stable heart rates, indicating a potential therapeutic advantage of this compound in managing this condition .

1.2 Anticancer Potential

Research has also explored the anticancer properties of this compound. In vitro studies have indicated that derivatives of thyroxine can exhibit antiproliferative effects against various cancer cell lines. A notable study demonstrated that certain methylated derivatives showed significant activity against hepatocellular carcinoma and breast cancer cell lines, suggesting potential applications in cancer therapy .

Metabolic Studies

2.1 Tracking Metabolism

This compound is valuable in metabolic studies due to its ability to be labeled with stable isotopes like carbon-13 and nitrogen-15. This labeling facilitates advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allowing researchers to trace metabolic pathways without the complications associated with radioactive labeling. This method enhances the understanding of thyroid hormone metabolism and its physiological implications .

2.2 Pharmacokinetics Research

The pharmacokinetic profile of this compound is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics. Studies utilizing labeled forms of thyroxine derivatives have provided insights into their behavior within biological systems, contributing to the development of more effective therapeutic strategies .

Synthetic Chemistry Applications

3.1 Synthesis of Derivatives

This compound serves as a precursor for synthesizing various biologically active compounds. For example, it can be modified to create new derivatives with enhanced biological activities or improved pharmacological profiles. The synthesis processes often involve reactions such as iodination or acylation, leading to compounds that exhibit antimicrobial or anticancer properties .

3.2 Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound derivatives has revealed critical information on how structural modifications influence biological activity. By systematically altering functional groups on the thyroxine backbone, researchers can identify compounds with superior therapeutic profiles for conditions such as hypothyroidism or cancer .

Data Tables and Case Studies

Mecanismo De Acción

Thyroxine Methyl Ester exerts its effects by mimicking the action of thyroxine. It binds to thyroid hormone receptors in the nucleus of cells, leading to the activation of specific genes involved in metabolism and growth. The molecular targets include thyroid hormone receptors alpha and beta, which regulate various physiological processes. The pathways involved include the modulation of gene expression, protein synthesis, and metabolic rate .

Comparación Con Compuestos Similares

Thyroxine Methyl Ester is similar to other thyroid hormone derivatives, such as:

3,3’,5-Triiodo-L-thyronine (T3): A more active form of thyroid hormone with higher potency.

Reverse-T3 (3,3’,5’-Triiodo-L-thyronine): An inactive form of thyroid hormone with unclear function.

Thyroacetic acids (e.g., Tetrac and Triac): Metabolites of thyroid hormones with distinct biological activities.

Compared to these compounds, this compound is unique in its esterified form, which can influence its stability, solubility, and biological activity .

Actividad Biológica

Thyroxine Methyl Ester, a derivative of the thyroid hormone thyroxine (T4), has garnered interest in the scientific community due to its distinct biological activities and potential therapeutic applications. This article delves into the compound's mechanism of action, pharmacokinetics, biochemical properties, and its implications in various fields of research.

Target and Mode of Action

this compound primarily interacts with thyroid hormone receptors (TRs), similar to levothyroxine, functioning as a replacement therapy in conditions like hypothyroidism. Its mechanism involves several biochemical pathways, including:

- Thyroid Hormone Synthesis : Involves iodination and coupling of tyrosine residues in thyroglobulin.

- Cellular Uptake : The compound enhances metabolic processes by regulating gene expression related to metabolism and growth.

The compound's action can also be affected by environmental factors, such as the availability of iodine and selenium, which are essential for thyroid hormone synthesis.

Pharmacokinetics

The pharmacokinetic profile of this compound is expected to be similar to that of levothyroxine. Key aspects include:

- Bioavailability : Approximately 70% following oral administration.

- Absorption Sites : Primarily occurs in the ileum and jejunum.

- Half-Life : Estimated to be around 6-7 days, necessitating careful monitoring in therapeutic settings.

This compound has been shown to inhibit malate dehydrogenase (MDH), an enzyme involved in the citric acid cycle. This inhibition suggests potential applications in metabolic research and therapeutic interventions for metabolic disorders .

| Property | Description |

|---|---|

| Molecular Formula | C16H17I4N2O4 |

| Molecular Weight | 650.99 g/mol |

| Melting Point | 210-213 °C |

| Solubility | Soluble in methanol and ethanol |

| Enzyme Inhibition | Inhibits malate dehydrogenase |

Cellular Effects

Research indicates that this compound influences various cellular processes, particularly through its interaction with MDH. These effects are crucial for understanding its role in cellular metabolism and growth regulation. For instance, studies have demonstrated that it can modulate gene expression related to cholesterol metabolism and cell proliferation .

Case Studies

-

Resistance to Thyroid Hormone (RTHα)

A study involving RTHα patients treated with high doses of thyroxine revealed that despite elevated T3 levels, heart rates did not increase, suggesting unique interactions between thyroid hormones and cardiovascular responses. This indicates that this compound may have a role in fine-tuning thyroid hormone therapies . -

Macrophage Activity

Another investigation highlighted that thyroxine could modulate immune responses by influencing macrophage infiltration, showcasing its potential beyond metabolic functions. The study noted that D-T4 significantly inhibited leukocyte infiltration in wild-type mice but not in MIF knockout mice, emphasizing the complex biological roles of thyroid hormones .

Scientific Research Applications

This compound serves multiple roles across various fields:

- Chemistry : Utilized as a reference compound for synthesizing thyroid hormone analogs.

- Biology : Investigated for its effects on cellular metabolism and growth.

- Medicine : Acts as a model for developing new therapeutic agents targeting thyroid-related disorders.

- Industry : Employed in diagnostic reagent production and analytical chemistry standards .

Propiedades

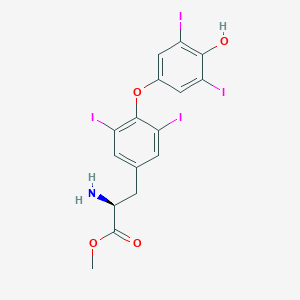

IUPAC Name |

methyl (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13I4NO4/c1-24-16(23)13(21)4-7-2-11(19)15(12(20)3-7)25-8-5-9(17)14(22)10(18)6-8/h2-3,5-6,13,22H,4,21H2,1H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSGDCMQRKBJKC-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13I4NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20552374 | |

| Record name | Methyl O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20552374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

790.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32180-11-3 | |

| Record name | Methyl O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20552374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What was the initial motivation behind investigating the biological activity of O-Methyl Thyroxine?

A1: Research into O-Methyl Thyroxine was driven by contradictory findings regarding its biological activity []. Scientists were particularly interested in understanding if the in vivo methylation of Thyroxine played a role in either the formation of the hormone's active form within cells or its detoxification process [].

Q2: A previous study claimed that Thyroxine Methyl Ester interferes with Triiodothyronine (T3) measurements using a specific method. Did the research confirm this claim?

A2: The research refuted the claim that this compound (T4Me) artificially elevates T3 levels when measured using the Nauman, Nauman, and Werner method []. The study demonstrated that either T4Me is not generated during this specific analytical procedure or undergoes complete hydrolysis, thus having no impact on T3 quantification []. Furthermore, paper chromatography efficiently separates T4Me from T3, further ensuring accurate T3 measurement [].

Q3: How was this compound utilized in the development of novel polymeric materials?

A3: Researchers successfully synthesized this compound amides of mono-, di-, and tri-glycyl methacrylates, which served as precursors for polymeric materials []. These monomers were subsequently polymerized via free-radical copolymerization with acrylamide, yielding water-soluble polymers possessing molecular weights ranging from 2 × 10^4 to 4 × 10^4 as determined by viscosity measurements []. This approach allowed for the creation of diverse polymeric Thyroxine materials, including a fluorescent polymer synthesized through copolymerization with a fluorescein methacrylate monomer and a polymer incorporating amine functionality by utilizing N-3-aminopropylmethacrylamide as a co-monomer []. These novel polymers hold promise for various applications due to their potential biological and immunochemical properties [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.